molecular formula C11H16N2O2S B13453038 4-(Boc-amino)-2-(methylthio)pyridine CAS No. 1823230-50-7

4-(Boc-amino)-2-(methylthio)pyridine

Cat. No.: B13453038
CAS No.: 1823230-50-7
M. Wt: 240.32 g/mol
InChI Key: XWMLWQOLIMZXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate is a chemical compound with the molecular formula C12H18N2O2S. It is known for its use as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring substituted with a methylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(methylsulfanyl)pyridin-4-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the carbamate protecting group, typically using strong acids like trifluoroacetic acid.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Deprotected amine.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group in the synthesis of peptides and other complex molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate involves its role as a protecting group. The carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further functionalization. The methylsulfanyl group can participate in various chemical transformations, adding versatility to the compound.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-aminoethyl)carbamate
  • Tert-butyl N-(2-aminomethylphenyl)carbamate
  • Tert-butyl N-(2-hydroxyethyl)carbamate

Uniqueness

Tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate is unique due to the presence of the methylsulfanyl group on the pyridine ring, which provides additional reactivity and functionalization options compared to other carbamate-protected amines. This makes it a valuable compound in synthetic chemistry for the development of complex molecules and pharmaceuticals.

Properties

CAS No.

1823230-50-7

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

tert-butyl N-(2-methylsulfanylpyridin-4-yl)carbamate

InChI

InChI=1S/C11H16N2O2S/c1-11(2,3)15-10(14)13-8-5-6-12-9(7-8)16-4/h5-7H,1-4H3,(H,12,13,14)

InChI Key

XWMLWQOLIMZXJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.